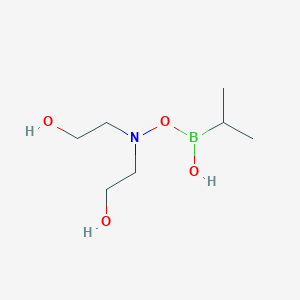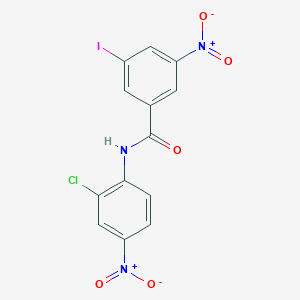
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of boron, nitrogen, and hydroxyl groups, which contribute to its reactivity and functionality in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)amino hydrogen isopropylboronate typically involves the reaction of diethanolamine with isopropylboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves heating the reactants to a specific temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids and other derivatives.
Reduction: Reduction reactions can yield different boron-containing compounds.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and substituted amines. These products have significant applications in organic synthesis and material science .
科学的研究の応用
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate has a wide range of applications in scientific research:
作用機序
The mechanism by which Bis(2-hydroxyethyl)amino hydrogen isopropylboronate exerts its effects involves its ability to form stable complexes with various substrates. The boron atom plays a crucial role in these interactions, facilitating the formation of new bonds and enhancing the reactivity of the compound. The molecular targets and pathways involved include interactions with hydroxyl and amino groups, leading to the formation of stable intermediates and products .
類似化合物との比較
Similar Compounds
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: Known for its buffering properties and use in biochemical applications.
N,N-Bis(2-hydroxyethyl)isopropanolamine: Similar in structure but with different reactivity and applications.
3,7-Bis(N,N-(2-hydroxyethyl)amino)phenothiazinium: Used in dye synthesis and has distinct photophysical properties.
Uniqueness
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate stands out due to its unique combination of boron and nitrogen atoms, which confer specific reactivity and functionality. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C7H18BNO4 |
|---|---|
分子量 |
191.04 g/mol |
IUPAC名 |
[bis(2-hydroxyethyl)amino]oxy-propan-2-ylborinic acid |
InChI |
InChI=1S/C7H18BNO4/c1-7(2)8(12)13-9(3-5-10)4-6-11/h7,10-12H,3-6H2,1-2H3 |
InChIキー |
DERPKHXRQOTSLA-UHFFFAOYSA-N |
正規SMILES |
B(C(C)C)(O)ON(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol](/img/structure/B12478833.png)
![N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide](/img/structure/B12478841.png)
![2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B12478844.png)

![2-cyclopropyl-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B12478851.png)
![3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12478852.png)
![4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12478855.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12478856.png)
![4-[4-(benzyloxy)phenyl]-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12478874.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B12478875.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 4-tert-butylbenzoate](/img/structure/B12478884.png)
![4-({3-[(2-Methylpropoxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B12478899.png)
![5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B12478903.png)
![3,5-Dimethyl-N-({3-[(4-methylphenyl)methoxy]phenyl}methyl)adamantan-1-amine](/img/structure/B12478904.png)
